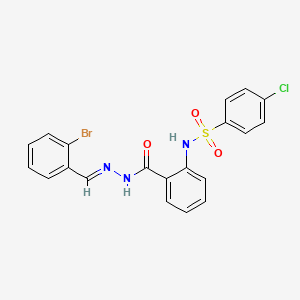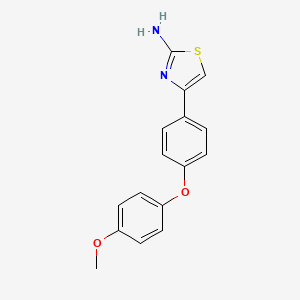
copper oxychloride, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper oxychloride, also known as copper(II) oxychloride, is a chemical compound with the formula Cu2(OH)3Cl. It is a green crystalline solid that is used primarily as a fungicide in agriculture. The compound is known for its effectiveness in controlling fungal diseases in crops, making it a valuable tool for farmers. Copper oxychloride is also used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper oxychloride can be synthesized through the reaction of copper(II) chloride with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding sodium hydroxide to the solution to precipitate copper hydroxide.
- Reacting the precipitated copper hydroxide with additional copper(II) chloride to form copper oxychloride .
The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product. The process is usually carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, copper oxychloride is produced by reacting metallic copper with copper(II) chloride in the presence of oxygen. The process involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding metallic copper to the solution.
- Introducing oxygen into the solution to facilitate the reaction between copper and copper(II) chloride .
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Copper oxychloride undergoes various chemical reactions, including:
Oxidation: Copper oxychloride can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: The compound can be reduced to metallic copper and hydrochloric acid.
Substitution: Copper oxychloride can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas or sodium borohydride.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Metallic copper and hydrochloric acid.
Substitution: Different copper halides, depending on the halide used.
Wissenschaftliche Forschungsanwendungen
Copper oxychloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies related to plant pathology and microbiology due to its fungicidal properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of pigments, ceramics, and other materials
Wirkmechanismus
The mechanism of action of copper oxychloride involves the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and nucleic acids. This leads to the disruption of cellular functions and ultimately cell death. The compound targets multiple molecular pathways, making it effective against a wide range of pathogens .
Vergleich Mit ähnlichen Verbindungen
Copper oxychloride is often compared with other copper-based compounds, such as:
Copper(II) hydroxide: Similar fungicidal properties but different solubility and stability characteristics.
Copper(II) oxide: Used in similar applications but has different reactivity and toxicity profiles.
Copper(II) chloride: More soluble in water and used in different industrial processes.
Copper oxychloride is unique due to its specific combination of properties, including its effectiveness as a fungicide, stability, and ease of production .
Eigenschaften
Molekularformel |
Cl2Cu4H12O6 |
|---|---|
Molekulargewicht |
433.18 g/mol |
IUPAC-Name |
copper;dichlorocopper;hexahydrate |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;;;;+2;;;;;;/p-2 |
InChI-Schlüssel |
XOURRDOLCCVZAF-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.Cl[Cu]Cl.[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)

![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)



![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)



![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)
